molecular formula C22H17F3N2O2 B2409911 3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one CAS No. 946254-37-1

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

Cat. No.: B2409911
CAS No.: 946254-37-1
M. Wt: 398.385
InChI Key: VVTGKXYGIJVDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H17F3N2O2 and its molecular weight is 398.385. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTGKXYGIJVDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one, also known as 5-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C22H17F3N2O2
  • Molecular Weight : 398.385 g/mol
  • IUPAC Name : 5-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the indoline and pyridine moieties contribute to its binding affinity and specificity towards certain enzymes and receptors.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antiviral properties, particularly against Dengue virus (DENV). For instance, a related compound showed EC50 values of 0.017 μM against DENV-3, indicating strong antiviral efficacy .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compounds were found to enhance caspase-3 activity significantly at concentrations as low as 10 μM .

Microtubule Destabilization

Another study highlighted that derivatives of this compound could act as microtubule-destabilizing agents, which is crucial for their anticancer activity. At a concentration of 20 μM, these compounds exhibited a significant reduction in microtubule assembly .

Case Studies

StudyCompound TestedActivityEC50 Values
Study ACompound XAntiviral (DENV)DENV-1: 1.8 μM; DENV-2: 0.019 μM; DENV-3: 0.017 μM
Study BCompound YAnticancer (MDA-MB-231)Induced apoptosis at 10 μM
Study CCompound ZMicrotubule destabilization40.76% inhibition at 20 μM

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the trifluoromethyl group or the indoline moiety can significantly alter the potency and selectivity of the compound against specific biological targets. For example, positioning of the trifluoromethyl group has been shown to affect antiviral potency against different DENV serotypes .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa). The results indicated that the compound exhibits significant antiproliferative activity at micromolar concentrations.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis via caspase activation
A54915.0Cell cycle arrest at G2/M phase
HeLa12.5Inhibition of microtubule assembly

In vitro studies demonstrated that at concentrations as low as 1.0 μM, the compound induced morphological changes consistent with apoptosis and enhanced caspase-3 activity by 1.33 to 1.57 times at higher concentrations (10.0 μM) .

Kinase Inhibition

The compound has also been assessed for its inhibitory effects on various kinases involved in cancer progression. Notably, it showed high inhibitory activity against:

  • EGFR : Up to 92% inhibition at 10 nM.
  • PDGFRα : Inhibition rates of 67% to 77%.
  • VEGFR2 : Inhibitory activity ranged from 16% to 48% at 10 nM.

These findings suggest that the compound could serve as a lead structure for developing targeted therapies against these receptors. The proposed mechanism involves competitive inhibition of kinase activity, particularly targeting the ATP-binding site .

Antiviral Activity

In a recent investigation, derivatives of compounds similar to this compound were tested for antiviral activity against Dengue virus (DENV). The study revealed that certain analogs exhibited potent inhibitory effects on DENV serotypes with EC50 values as low as 0.017 μM for DENV-2, indicating a promising avenue for antiviral drug development .

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study on indole derivatives showed that modifications can lead to significant antioxidant properties, which are crucial in reducing oxidative stress in various diseases .
    • The compound's structural features contribute to its capacity to act as an effective antioxidant.
  • Molecular Docking Studies :
    • Molecular docking studies have indicated favorable interactions between this compound and target proteins involved in cancer and viral infections, supporting its potential as a therapeutic agent .
  • Synthesis and Evaluation :
    • The synthesis process involves multiple steps that enhance the yield and purity of the final product, ensuring it meets the standards required for biological evaluations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.